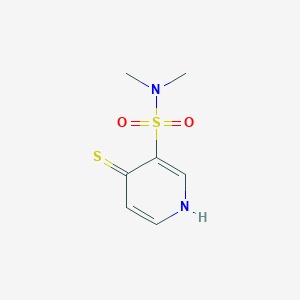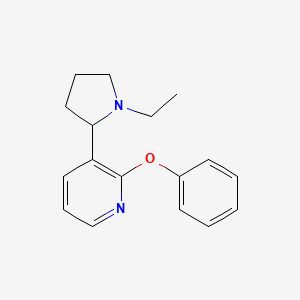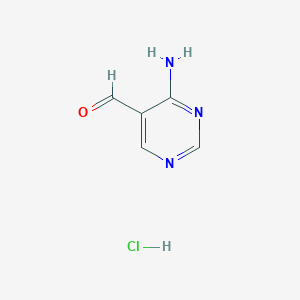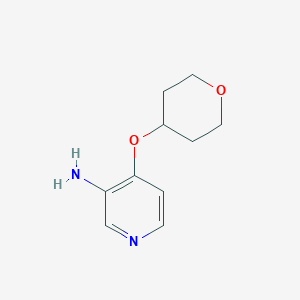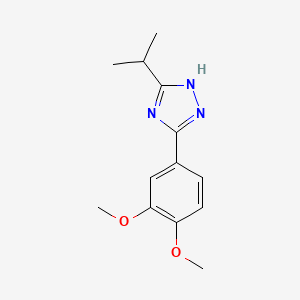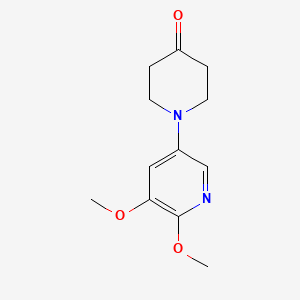
2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid is a compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce pyrazoline derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid
- 2-(1-Ethyl-5-(difluoromethyl)-1H-pyrazol-3-yl)acetic acid
- 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
The presence of the trifluoromethyl group in 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid distinguishes it from other similar compounds. This group significantly influences the compound’s chemical properties, such as its stability, reactivity, and biological activity .
Propiedades
Fórmula molecular |
C8H9F3N2O2 |
|---|---|
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
2-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-13-6(8(9,10)11)3-5(12-13)4-7(14)15/h3H,2,4H2,1H3,(H,14,15) |
Clave InChI |
ZUJXWHQHIOXSPD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
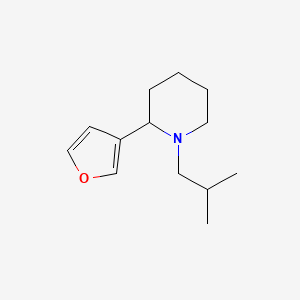
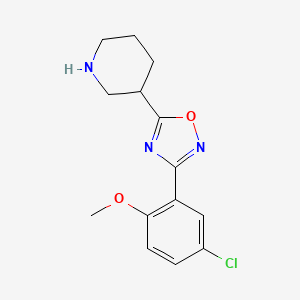
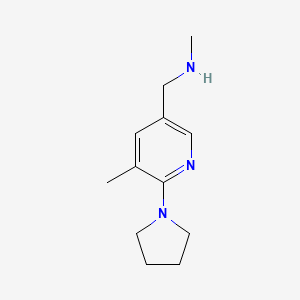

![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
